molecular formula C10H10FNO3 B13562268 Methyl 3-acetamido-4-fluorobenzoate

Methyl 3-acetamido-4-fluorobenzoate

Cat. No.: B13562268
M. Wt: 211.19 g/mol
InChI Key: XEMKMVIDNQNJDL-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-fluorobenzoate is an organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a fluorine atom at the 4-position on the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamido-4-fluorobenzoate can be synthesized through several methods. One common route involves the acylation of methyl 4-fluorobenzoate with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields methyl 3-acetamido-4-methoxybenzoate.

    Hydrolysis: The major product is 3-acetamido-4-fluorobenzoic acid.

    Reduction: The major product is methyl 3-amino-4-fluorobenzoate.

Scientific Research Applications

Methyl 3-acetamido-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-acetamido-4-fluorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-acetamido-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and interactions with biological targets .

Biological Activity

Methyl 3-acetamido-4-fluorobenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H10FNO2\text{C}_10\text{H}_{10}\text{F}\text{N}\text{O}_2

This compound features a fluorine atom, which can enhance its binding affinity to biological targets, making it a valuable scaffold in drug design.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine substitution is believed to increase metabolic stability and bioavailability, which are critical factors in drug development.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and inflammation.
  • Receptor Modulation: It may also modulate receptor activity, influencing physiological responses.

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions, including Fischer esterification and subsequent modifications. The synthesis often involves starting materials like 4-fluoro-3-methylbenzoic acid.

Synthetic Pathway Overview:

  • Fischer Esterification:
    • Reacting 4-fluoro-3-methylbenzoic acid with methanol in the presence of an acid catalyst.
  • Acetamide Formation:
    • Introducing an acetamido group through amide coupling reactions.

Biological Studies and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives. Here are notable findings:

Study Objective Findings
Investigated as a building block for biologically active compoundsShowed potential in drug development due to favorable binding properties.
Methyl scanning approach for enhancing activityAnalogues demonstrated varying potency against cancer cell lines, indicating structure-activity relationships.
Evaluation of dual inhibitors involving similar structuresHighlighted the compound's potential in anti-inflammatory therapies through enzyme inhibition.

Research Findings

  • Anticancer Activity:
    • A study on methylated analogues showed that modifications could enhance anticancer properties significantly. For instance, one analogue exhibited a fourfold increase in potency against MCF-7 breast cancer cells compared to the parent compound .
  • Anti-inflammatory Effects:
    • Research indicated that compounds with similar structures could inhibit soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), leading to reduced inflammation in animal models . This suggests that this compound may share similar pathways.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 3-acetamido-4-fluorobenzoate

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-9-5-7(10(14)15-2)3-4-8(9)11/h3-5H,1-2H3,(H,12,13)

InChI Key

XEMKMVIDNQNJDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)F

Origin of Product

United States

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